![molecular formula C24H17NO4 B2666735 [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate CAS No. 926125-60-2](/img/structure/B2666735.png)
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important among heterocyclic structures due to their biological and pharmaceutical activities . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has seen considerable activity in the last decade due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The exact physical and chemical properties would depend on the specific indole derivative .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Mark A. Honey et al. (2012) discuss the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. The study highlights rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions as key steps in creating diverse trifluoromethyl-oxazoles, thiazoles, imidazoles, triazines, and pyridines, showcasing the potential for creating complex molecules from simpler precursors (Honey et al., 2012).
Three-Component Synthesis
M. Milen and colleagues (2016) developed an efficient synthesis method for racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates using a three-component reaction. This method utilizes propylphosphonic anhydride (T3P®) as the condensing agent, highlighting the compound's potential as a building block in organic synthesis (Milen et al., 2016).
Transformations of Formylchromone Derivatives
Paul Clarke et al. (1985) investigated the transformations of 3-formylchromones into pyrroles and pyridines, presenting a pathway for creating diverse heterocyclic compounds from a single precursor. This research illustrates the complex reactions and potential applications of formylchromone derivatives in synthesizing novel organic molecules (Clarke et al., 1985).
Photodegradation Studies
H. Beachell and I. Chang (1972) identified the photo-oxidation products of ethyl N-phenyl-carbamate, providing insights into the photodegradation pathways of carbamate derivatives. This study contributes to understanding the stability and degradation of similar compounds under light exposure (Beachell & Chang, 1972).
Novel Indole-Based Scaffolds
M. Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with potent urease inhibitory activity, demonstrating the therapeutic potential of indole derivatives in drug design. This research highlights the importance of structural modification in enhancing biological activity (Nazir et al., 2018).
Mécanisme D'action
Orientations Futures
The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is ongoing interest in the development of new indole derivatives for various applications.
Propriétés
IUPAC Name |
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c26-14-16-10-12-18(13-11-16)24(28)29-15-21(27)22-19-8-4-5-9-20(19)25-23(22)17-6-2-1-3-7-17/h1-14,25H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDTUOWTQRANCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CC=C(C=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)
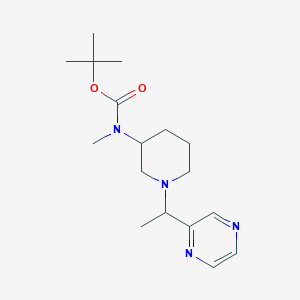
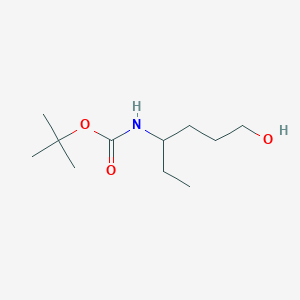
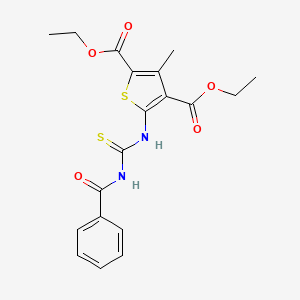
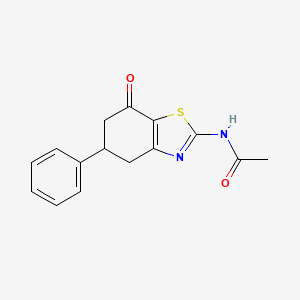
![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)
![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)
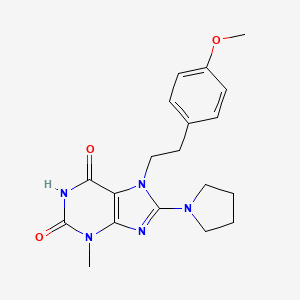
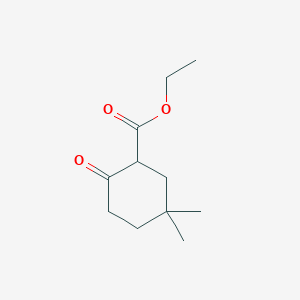
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)
![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)
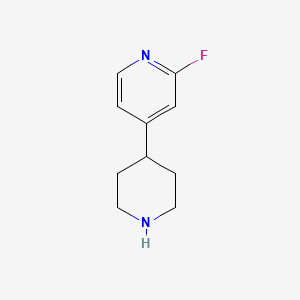
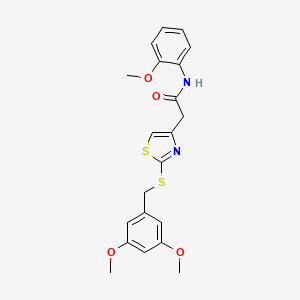
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)